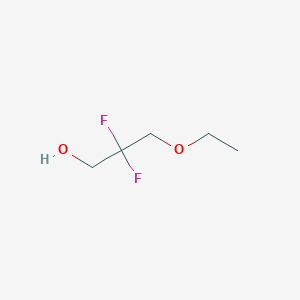

3-Ethoxy-2,2-difluoropropan-1-ol

Description

Properties

Molecular Formula |

C5H10F2O2 |

|---|---|

Molecular Weight |

140.13 g/mol |

IUPAC Name |

3-ethoxy-2,2-difluoropropan-1-ol |

InChI |

InChI=1S/C5H10F2O2/c1-2-9-4-5(6,7)3-8/h8H,2-4H2,1H3 |

InChI Key |

LRFMZROWQNGFLB-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC(CO)(F)F |

Origin of Product |

United States |

Preparation Methods

Fluorination of Propanol Derivatives

One common approach is to start with a suitable 3-hydroxypropyl precursor and introduce fluorine atoms at the 2-position through electrophilic or nucleophilic fluorination. For example, reagents like diethylaminosulfur trifluoride (DAST) or equivalents can be used to replace hydroxyl or halogen groups with fluorine atoms selectively.

Ethoxylation Step

The ethoxy group is typically installed by reacting the fluorinated intermediate with an ethoxylating agent such as ethyl bromide or ethyl tosylate under basic conditions. This step requires careful temperature control to avoid side reactions like elimination or over-alkylation.

Reaction Conditions and Purification

- Reactions are carried out under an inert atmosphere to prevent moisture or oxygen interference.

- Temperature is carefully controlled, often requiring heating to moderate temperatures (40–60 °C) to drive the ethoxylation.

- After reaction completion, the crude product is purified by flash column chromatography using silica gel with appropriate eluents (e.g., petroleum ether/ethyl acetate mixtures) to isolate the pure this compound.

Representative Experimental Data and Yields

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Fluorination | DAST or Et3N·3HF in THF | 40–60 | 45–58 | Moderate yields with careful control |

| Ethoxylation | Ethyl bromide, base (e.g., NaH or K2CO3) | 40–60 | 70–85 | Requires inert atmosphere |

| Purification | Flash chromatography (silica gel) | Room temperature | — | PE/EA solvent system used |

Data from multiple studies indicate yields ranging from 45% to 85%, depending on reagent purity, reaction time, and temperature optimization.

Research Outcomes and Optimization Insights

- Increasing concentration of the reaction mixture and using strong bases like tert-butoxide can significantly reduce reaction time and improve conversion rates, achieving up to 81% isolated yield in related difluoro analog syntheses.

- The presence of fluorine atoms affects electronic distribution, requiring careful selection of solvents and reagents to avoid side reactions such as dehydration or unwanted substitutions.

- Chiral purity is a consideration in related difluoropropanol derivatives, with chiral supercritical fluid chromatography (SFC) used for isomer separation when necessary.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2,2-difluoropropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium azide (NaN3), sodium methoxide (NaOMe)

Major Products Formed

Oxidation: Aldehydes, carboxylic acids

Reduction: Alcohols, alkanes

Substitution: Azides, methoxides

Scientific Research Applications

3-Ethoxy-2,2-difluoropropan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a metabolic inhibitor due to its fluorinated structure.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2,2-difluoropropan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following structurally related compounds highlight key differences in functional groups and their impacts:

Physical and Chemical Properties

Key Observations :

Reactivity and Stability

- Fluorine atoms may stabilize adjacent carbocations .

- 3-(Dimethylamino)-2,2-difluoropropan-1-ol: The amino group enables protonation, forming water-soluble salts (e.g., hydrochloride), which are advantageous in drug formulations .

- 3-(Diethylamino)-2,2-dimethyl-propan-1-ol: No reported reactivity data, but dimethyl groups likely reduce nucleophilicity compared to ethoxy analogs .

Biological Activity

3-Ethoxy-2,2-difluoropropan-1-ol is a fluorinated alcohol that has gained attention in chemical and biological research due to its unique structural properties and potential biological activities. This article will explore the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Molecular Formula : C5H11F2O

Molecular Weight : 136.15 g/mol

CAS Number : 1820618-20-9

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique fluorinated structure may contribute to its effectiveness in these areas.

Antimicrobial Activity

Studies have shown that this compound has potential antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

In vitro studies have indicated that this compound may possess anticancer activity. Research suggests that it can induce apoptosis in cancer cells through mechanisms such as oxidative stress induction and modulation of signaling pathways related to cell survival and death.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Cell Membrane Disruption : The fluorinated structure may enhance the compound's ability to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

- Reactive Oxygen Species (ROS) Generation : The compound may stimulate the production of ROS, resulting in oxidative stress that can trigger apoptotic pathways in cancer cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, suggesting robust antimicrobial activity .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

Study 2: Anticancer Activity

In a separate investigation focused on its anticancer properties, the compound was tested on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 30 µM after 48 hours of treatment .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethoxy-2,2-difluoropropan-1-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of fluorinated alcohols like this compound typically involves nucleophilic substitution or reduction of fluorinated ketones. For example, fluorination of a propanol precursor using reagents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions at low temperatures (~0–5°C) can achieve selective difluorination. Ethoxy group introduction may proceed via Williamson ether synthesis, requiring alkali metal bases (e.g., NaH) and ethanol derivatives. Reaction optimization should prioritize inert atmospheres (N₂/Ar) to minimize hydrolysis of fluorinated intermediates. Yield improvements (>70%) are achievable by controlling stoichiometry and reaction time .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹⁹F NMR : Critical for confirming the presence and environment of fluorine atoms. The two equivalent difluorine atoms will appear as a singlet at δ ~-120 to -130 ppm.

- ¹H NMR : Ethoxy protons resonate as a quartet (δ ~1.2–1.4 ppm, CH₂CH₃), while hydroxyl protons appear as a broad peak (δ ~2–5 ppm, exchangeable with D₂O).

- IR Spectroscopy : Strong O-H stretch (~3200–3500 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) are diagnostic.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 154 for C₅H₁₀F₂O₂) and fragment ions (e.g., loss of H₂O or C₂H₅O) confirm molecular weight and functional groups .

Advanced Research Questions

Q. What mechanistic insights explain contradictory data in the oxidative stability of this compound under varying pH conditions?

- Methodological Answer : Fluorinated alcohols exhibit pH-dependent stability due to fluorine’s electron-withdrawing effects. Under acidic conditions (pH < 3), the hydroxyl group is protonated, accelerating oxidation to ketones (e.g., 3-ethoxy-2,2-difluoropropan-1-one) via radical intermediates. In alkaline media (pH > 10), deprotonation of the hydroxyl group stabilizes the molecule, reducing oxidation rates. Contradictions in literature may arise from incomplete pH control or trace metal catalysts (e.g., Fe³⁺) in reaction mixtures. Researchers should use buffered solutions and chelating agents (e.g., EDTA) to isolate pH effects .

Q. How can enantiomeric resolution of this compound be achieved, and what chiral stationary phases are most effective?

- Methodological Answer : Chiral separation requires derivatization or advanced chromatography:

- Derivatization : Convert the hydroxyl group to a chiral ester (e.g., Mosher’s acid chloride) for diastereomer separation via HPLC.

- Chiral Columns : Use polysaccharide-based phases (e.g., Chiralpak AD-H or OD-H) with hexane/isopropanol mobile phases. Adjust temperature (25–40°C) and flow rate (0.5–1.0 mL/min) to optimize resolution (R > 1.5).

- Circular Dichroism (CD) : Post-separation CD analysis at 220–250 nm confirms enantiopurity .

Q. What in vitro models are suitable for assessing the biological activity of this compound, and how do structural modifications affect potency?

- Methodological Answer :

- Enzyme Inhibition Assays : Test fluorinated alcohols against dehydrogenases (e.g., alcohol dehydrogenase) using NADH/NAD⁺ UV-Vis assays (λ = 340 nm). IC₅₀ values correlate with fluorine’s electronegativity and steric effects.

- Cell-Based Studies : Use human hepatoma (HepG2) or primary hepatocyte cultures to evaluate metabolic stability. Replace the ethoxy group with bulkier substituents (e.g., isopropoxy) to reduce metabolic clearance.

- SAR Analysis : Computational docking (e.g., AutoDock Vina) identifies key interactions between fluorine atoms and enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.